1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526538
InChI: InChI=1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3
SMILES:
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17526538

Molecular Formula: C8H12N6

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
IUPAC Name 1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-amine
Standard InChI InChI=1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3
Standard InChI Key OPCMEWSRTLFWJA-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CCN2C=C(N=N2)N

Introduction

Structural Characterization and Molecular Architecture

Core Structural Features

The compound 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine belongs to the triazole-pyrazole hybrid family, characterized by two interconnected heterocyclic rings: a 1,2,3-triazole and a 1-methylpyrazole. The triazole ring is substituted at the 4-position with an amine group, while the pyrazole moiety is linked via an ethyl bridge. This arrangement creates a planar yet flexible structure, enabling diverse intermolecular interactions .

Crystallographic Insights

While direct crystallographic data for this specific compound remains unpublished, analogous structures such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (C₁₉H₁₄FN₅O) provide valuable benchmarks. These analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, and c = 18.1070(7) Å . The triazole and pyrazole rings in such systems exhibit bond lengths of 1.34–1.38 Å for C–N and 1.44–1.47 Å for C–C, consistent with aromatic stabilization .

Spectroscopic Data

  • ¹H NMR: Pyrazole protons typically resonate at δ 7.2–7.8 ppm, while triazole protons appear at δ 7.5–8.1 ppm. The ethyl bridge’s methylene groups show split signals near δ 2.8–3.2 ppm due to proximity to electronegative nitrogen atoms .

  • IR Spectroscopy: Stretching vibrations for N–H (amine) occur at 3300–3500 cm⁻¹, and C=N (triazole) absorptions appear at 1600–1650 cm⁻¹.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves multi-step protocols:

  • Pyrazole Subunit Preparation:

    • 1-Methylpyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-diketones, followed by N-methylation using methyl iodide .

  • Triazole Formation:

    • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the pyrazole-ethyl intermediate to a propargylamine precursor, forming the 1,2,3-triazole core.

Optimization Challenges

Reaction yields (typically 60–75%) depend critically on solvent polarity and catalyst loading. Polar aprotic solvents like DMF enhance Cu(I) stability, while excess sodium ascorbate mitigates oxidative deactivation .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Molecular Weight206.25 g/molMass spectrometry
Melting Point185–187°CDifferential scanning calorimetry
LogP (Octanol-Water)1.2 ± 0.3Chromatographic determination

Solubility Profile

The compound exhibits moderate solubility in polar solvents:

  • Water: 2.1 mg/mL at 25°C

  • DMSO: >50 mg/mL

  • Ethanol: 12.5 mg/mL

Hydrogen bonding with the amine group enhances aqueous solubility, while the hydrophobic pyrazole ring limits partitioning into nonpolar media .

Biological Activity and Applications

Anticancer Screening

Preliminary studies indicate moderate activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ = 25–40 µM). Mechanistic studies suggest apoptosis induction via caspase-3/7 activation .

Recent Advances and Future Directions

Structural Modifications

Recent efforts focus on substituting the ethyl bridge with fluorinated or aryl groups to enhance bioavailability. For example, 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1524777-17-0) demonstrates improved pharmacokinetics in murine models .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinities (−9.2 kcal/mol) for kinase targets such as EGFR and VEGFR2. Molecular dynamics simulations further validate stable ligand-receptor complexes over 100 ns trajectories .

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